

Galmic: A Technical Guide to its Chemical **Structure and Properties**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Galmic is a non-peptide small molecule that acts as a selective agonist for the galanin receptor 1 (GalR1). Its unique structure and favorable pharmacological profile have made it a valuable tool for investigating the physiological roles of the galanin system, particularly in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of Galmic. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Identifiers

Galmic possesses a complex macrocyclic structure. Its systematic IUPAC name is methyl 6amino-2-[[(4R,11R,18R)-18-(cyclohexylmethylcarbamoyl)-11-(9H-fluoren-9ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24hexazatetracyclo[17.2.1.1⁵,8.1¹²,1⁵]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4carbonyl]amino]hexanoate.[1]

Table 1: Chemical Identifiers of Galmic



Identifier	Value	
IUPAC Name	methyl 6-amino-2-[[(4R,11R,18R)-18- (cyclohexylmethylcarbamoyl)-11-(9H-fluoren-9- ylcarbamoyl)-4,7,11,14,18,21-hexamethyl- 2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24- hexazatetracyclo[17.2.1.1 ⁵ ,8.1 ¹² ,1 ⁵]tetracosa- 1(21),5(24),7,12(23),14,19(22)-hexaene-4- carbonyl]amino]hexanoate[1]	
CAS Number	762241-24-7[1]	
Molecular Formula	C51H60N10O11[1]	
Molar Mass	989.100 g·mol ⁻¹ [1]	
PubChem CID	11636593[1]	
ChEMBL ID	CHEMBL578918[1]	

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Galmic** are not extensively reported in the public domain. However, based on its use in biological assays, some practical information can be inferred.

Table 2: Physicochemical Properties of Galmic

Property	Value/Information	
Solubility	Soluble in dimethyl sulfoxide (DMSO) for in vivo and in vitro experiments.[2] Specific quantitative solubility data in common solvents like water and ethanol is not readily available.	
Melting Point	Not explicitly reported in the reviewed literature. A standard capillary method would be suitable for its determination.[3][4]	
Appearance	Information not available.	



Synthesis of Galmic

The synthesis of **Galmic** is a multi-step process involving the preparation of oxazole precursors, their coupling to form a linear trimer, and a final macrolactamization reaction.[5]

Experimental Protocol: Synthesis of Galmic[5][6]

A detailed, step-by-step protocol for the total synthesis of **Galmic** is complex and beyond the scope of this guide. However, the key steps outlined in the literature involve:

- Preparation of Oxazole Monomers: This involves the synthesis of substituted oxazole building blocks.
- Linear Trimer Assembly: The oxazole monomers are coupled together to form a linear trimer.
- Macrolactamization: The linear trimer undergoes an intramolecular cyclization to form the final macrocyclic structure of Galmic.

For a detailed synthetic scheme and procedures, researchers are directed to the primary literature.[5][6]

Biological Activity and Pharmacology

Galmic is a selective agonist for the galanin receptor 1 (GalR1), a G protein-coupled receptor (GPCR). It exhibits a much lower affinity for the galanin receptor 2 (GalR2).

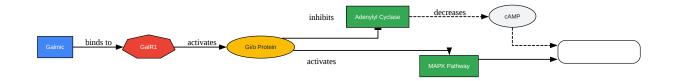
Table 3: Pharmacological Data for Galmic

Parameter	Value	Species/System
K _i for human GalR1	34.2 μΜ	Human (Bowes melanoma cells)
Affinity for GalR2	No competition observed up to 100 μM	Rat (CHO-K1 cells)

Mechanism of Action and Signaling Pathway



GalR1, upon activation by an agonist like **Galmic**, couples to inhibitory G proteins of the Gi/o family.[7] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Downstream of this, the mitogen-activated protein kinase (MAPK) pathway can be activated.[8]



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Caption: GalR1 Signaling Pathway Activated by Galmic.

Key Experimental Protocols Radioligand Binding Assay

This assay is used to determine the binding affinity of **Galmic** for galanin receptors.

Protocol:

- Cell Culture: Use cell lines stably expressing the galanin receptor of interest (e.g., Bowes melanoma cells for human GalR1).
- Membrane Preparation: Prepare cell membrane fractions from the cultured cells.
- Binding Reaction: Incubate the cell membranes with a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and varying concentrations of Galmic.
- Separation: Separate the bound and free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.



• Data Analysis: Calculate the Ki value for **Galmic** from competitive binding curves.

Forced-Swim Test (Animal Model of Depression)

This test is used to assess the antidepressant-like effects of **Galmic**.

Protocol:

- Animal Subjects: Use rats or mice.
- Drug Administration: Administer Galmic or vehicle (e.g., 50% DMSO in saline) via intraperitoneal (i.p.) injection.
- Test Procedure: Place the animal in a cylinder of water from which it cannot escape.
- Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Open-Field Test (Assessment of Locomotor Activity)

This test is used to evaluate the general locomotor activity of an animal and to rule out sedative or stimulant effects of a compound.

Protocol:

- Animal Subjects: Use rats or mice.
- Drug Administration: Administer **Galmic** or vehicle i.p.
- Test Arena: Place the animal in a large, open, and enclosed arena.
- Data Collection: Track the animal's movement using an automated system or by manual observation, recording parameters such as distance traveled and time spent in different zones of the arena.

Formalin Test (Model of Inflammatory Pain)

This test is used to assess the analgesic properties of **Galmic** in a model of persistent pain.



Protocol:

- Animal Subjects: Use mice or rats.
- Drug Administration: Administer **Galmic** or vehicle i.p.
- Induction of Pain: Inject a dilute solution of formalin into the plantar surface of the hind paw.
- Behavioral Observation: Observe and quantify the amount of time the animal spends licking, biting, or flinching the injected paw. The test has two phases: an early, acute phase and a later, inflammatory phase.

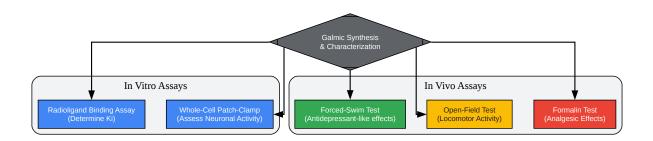
Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to study the effects of **Galmic** on ion channel activity and neuronal excitability.

Protocol:

- Tissue Preparation: Prepare acute brain slices or cultured neurons.
- Recording Setup: Use a glass micropipette to form a high-resistance seal with the membrane of a neuron, and then rupture the membrane to gain electrical access to the cell's interior.
- Data Acquisition: Record changes in membrane potential or ionic currents in response to the application of Galmic.
- Analysis: Analyze the effects of Galmic on neuronal firing properties, synaptic transmission, and specific ion channel currents.





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Caption: Experimental Workflow for Characterizing Galmic.

Conclusion

Galmic serves as a critical pharmacological tool for elucidating the complex roles of the galanin system, particularly through its selective agonism at the GalR1 receptor. Its utility in preclinical models of depression, pain, and epilepsy highlights the therapeutic potential of targeting this system. This technical guide provides a foundational resource for researchers aiming to utilize **Galmic** in their studies, offering key data and methodologies to support further investigation into its properties and applications.

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